![molecular formula C17H21FN2O B14230995 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol CAS No. 627523-01-7](/img/structure/B14230995.png)
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is a chemical compound with a complex structure that includes a fluorophenyl group, an aminoethyl chain, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with ethylene diamine under controlled conditions to form the intermediate 2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethanol. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may also be employed to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((4-Fluorophenyl)amino)methyl)phenol
- 4-Fluoro-2-[(methylamino)methyl]phenol
- Phenol, 4-[2-(methylamino)ethyl]-
Uniqueness
4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
627523-01-7 |
|---|---|
Molekularformel |
C17H21FN2O |
Molekulargewicht |
288.36 g/mol |
IUPAC-Name |
4-[2-[2-[(2-fluorophenyl)methylamino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21FN2O/c18-17-4-2-1-3-15(17)13-20-12-11-19-10-9-14-5-7-16(21)8-6-14/h1-8,19-21H,9-13H2 |
InChI-Schlüssel |
AWFJNPYYGHFXSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCNCCC2=CC=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
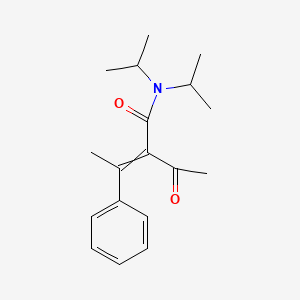
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
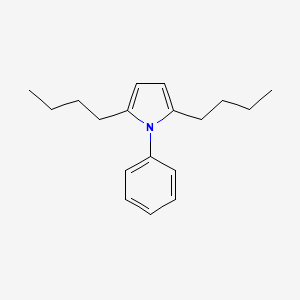
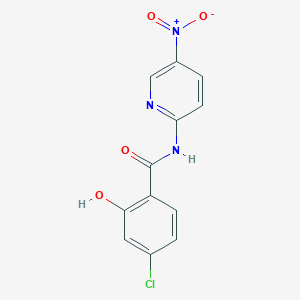
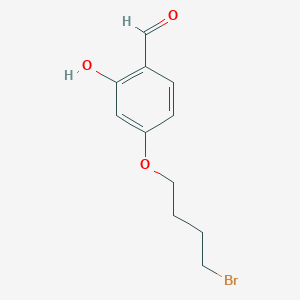
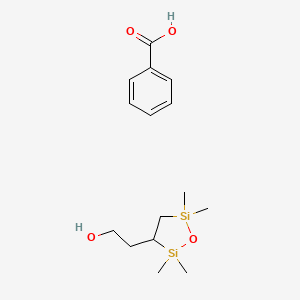
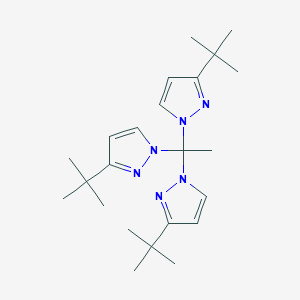
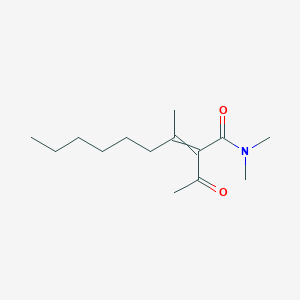
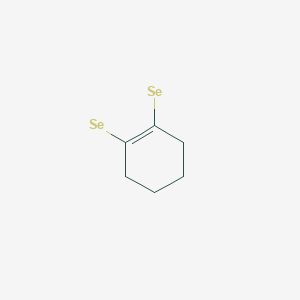
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
